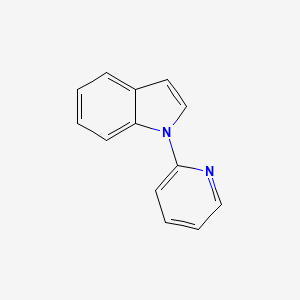

1-(pyridin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKZGHVPGOMFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)-1H-indole

Abstract

The fusion of indole and pyridine rings creates a class of heterocyclic compounds with significant applications, particularly in medicinal chemistry and materials science. This guide focuses on the core chemical properties of a key example, 1-(pyridin-2-yl)-1H-indole. We will explore its synthesis, spectroscopic signature, unique reactivity, and its role as a privileged scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the Pyridinyl-Indole Scaffold

The indole nucleus is a ubiquitous feature in numerous natural products and biologically active molecules, renowned for its ability to mimic peptide structures and interact with a wide array of enzymes.[1] Similarly, the pyridine ring is a fundamental component in many pharmaceuticals, valued for its hydrogen bonding capabilities, aqueous solubility, and metabolic stability.

The covalent linkage of these two heterocycles in this compound results in a molecule with a unique electronic and steric profile. As an N-aryl indole, this compound belongs to a class of molecules with demonstrated pharmaceutical importance, including antipsychotic drugs like Sertindole.[1][2] The development of efficient synthetic routes and a deep understanding of the reactivity of such scaffolds are crucial for leveraging their full potential in drug discovery programs.[3][4] This guide provides a detailed examination of the synthesis, characterization, and chemical behavior that makes this compound a valuable building block for chemical innovation.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, purification strategy, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 1-(pyridin-2-yl)indole | PubChem |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| CAS Number | 3419-91-8 | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Topological Polar Surface Area | 17.8 Ų | PubChem |

Synthesis of this compound

The primary challenge in synthesizing this compound is the formation of the C(aryl)-N(indole) bond. Modern organometallic cross-coupling reactions have become the methods of choice, offering high yields and broad functional group tolerance compared to older, harsher methods.

Key Synthetic Strategies: Metal-Catalyzed N-Arylation

The most prevalent and effective methods for constructing N-aryl indoles are copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations.[1]

-

Ullmann Condensation: This classic reaction involves the coupling of an aryl halide (2-chloropyridine or 2-bromopyridine) with indole in the presence of a copper catalyst, a base (e.g., K₂CO₃, K₃PO₄), and often a ligand to stabilize the copper intermediate.[5][6] While effective, traditional Ullmann conditions often require high temperatures.[5] Modern ligand-promoted protocols have enabled these reactions to proceed under milder conditions.[7][8]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for C-N bond formation.[9] It couples an aryl halide or triflate with an amine (in this case, indole). The reaction's success is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.[9][10][11] This method is often preferred for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for the N-arylation of NH-heterocycles.[12]

Objective: To synthesize this compound from indole and 2-bromopyridine.

Reagents & Materials:

-

Indole (1.0 mmol, 1.0 equiv)

-

2-Bromopyridine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene or Dioxane (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Add indole, 2-bromopyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos to the Schlenk flask under an inert atmosphere.

-

Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (Cs₂CO₃) is required to deprotonate the indole, forming the nucleophilic indolide anion that participates in the catalytic cycle.

-

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Causality Note: Anhydrous solvent is crucial as water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation of the aryl halide.

-

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of this compound. The key features in ¹H and ¹³C NMR are the distinct signals for each aromatic ring, with chemical shifts influenced by the anisotropic effects of the adjacent ring and the electronic nature of the nitrogen atoms.[14][15]

| Technique | Expected Features |

| ¹H NMR | - Indole Protons: Signals for the 7 indole protons will appear in the aromatic region (~6.5-8.5 ppm). The H3 proton often appears as a doublet around 6.7 ppm, coupled to H2. H7 is typically the most deshielded indole proton due to proximity to the pyridine ring. - Pyridine Protons: Four distinct signals for the pyridine protons will be observed (~7.2-8.7 ppm). The proton alpha to the pyridine nitrogen (H6') is expected to be the most downfield signal due to the inductive effect of the nitrogen atom. |

| ¹³C NMR | - Indole Carbons: Eight signals corresponding to the indole carbons. The carbons directly bonded to nitrogen (C2 and C7a) will have characteristic shifts. - Pyridine Carbons: Five signals for the pyridine carbons. The carbon attached to the indole nitrogen (C2') and the carbons adjacent to the pyridine nitrogen will be significantly deshielded. |

| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z 195.09. |

| FT-IR | Characteristic C-H stretching for aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is defined by the interplay between the electron-rich indole ring and the electron-deficient pyridine ring. The pyridin-2-yl substituent acts not only as an N-aryl group but also as a potential directing group for further functionalization.

Role as a Removable Directing Group

A key feature of the 2-pyridyl group is its ability to act as a coordinating and directing group in transition-metal-catalyzed C-H activation reactions.[16][17] The pyridine nitrogen can chelate to a metal center, positioning the catalyst to selectively activate a C-H bond at a specific position on the indole or a tethered substrate.

An elegant example of this is the cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols.[18] In this process, the pyridine group directs an initial alkenylation, which is followed by an intramolecular Friedel-Crafts reaction to build complex spirocyclic systems.[18] Critically, the pyridin-2-yl group can be removed after the desired transformation, highlighting its utility as a transient auxiliary.[18]

Applications in Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape and distribution of hydrogen bond acceptors (the two nitrogen atoms) allow it to bind to a variety of biological targets with high affinity.

-

Kinase Inhibitors: The pyridine and indole rings are common motifs found in the hinge-binding region of many kinase inhibitors. The N-aryl indole framework can be decorated with various substituents to optimize potency and selectivity against specific kinases involved in cancer and inflammatory diseases.

-

Ion Channel Modulators: N-aryl indoles have been identified as a novel class of potent inhibitors for voltage-gated sodium channels like NaV1.7, which is a key target for the treatment of chronic pain.[18]

-

CNS Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made this scaffold a cornerstone for developing drugs targeting the central nervous system. The N-aryl substitution pattern is a key feature in drugs like Sertindole, an antipsychotic agent.[2]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Efficiently synthesized through modern cross-coupling methodologies like the Buchwald-Hartwig amination, its structure is readily confirmed by standard spectroscopic techniques. Its true value lies in its nuanced reactivity, where the pyridine moiety can function as a removable directing group, enabling the construction of complex molecular architectures. This, combined with its proven role as a privileged scaffold in medicinal chemistry, solidifies this compound as a high-value building block for researchers in both academic and industrial settings, particularly those focused on drug development and catalysis.

References

-

Organic Letters. (2021). Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols. ACS Publications. Available at: [Link]

-

MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

-

Royal Society of Chemistry. (2016). A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer. RSC Publishing. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

PubMed. (2016). A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC. Available at: [Link]

-

University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

ResearchGate. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

National Center for Biotechnology Information. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]

-

R Discovery. Ullmann-type Coupling Reactions Research Articles. Available at: [Link]

-

ResearchGate. (2019). Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate. Available at: [Link]

-

ACS Publications. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. Available at: [Link]

-

PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Available at: [Link]

Sources

- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

1-(pyridin-2-yl)-1H-indole molecular structure

An In-Depth Technical Guide on the Molecular Structure of 1-(pyridin-2-yl)-1H-indole

Abstract

N-arylindoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and drug candidates.[1][2] This guide provides a detailed technical examination of the molecular structure of a key example, this compound. By integrating data from spectroscopic, crystallographic, and computational methodologies, we explore the molecule's fundamental geometry, conformational dynamics, and electronic properties. This document serves as a foundational resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Core Molecular Identity and Descriptors

This compound is a bicyclic aromatic compound where an indole ring is connected via its nitrogen atom to the C2 position of a pyridine ring. This linkage is central to its three-dimensional structure and chemical properties.

The fundamental identifiers for this molecule are cataloged in public chemical databases, providing a standardized reference for researchers.[3]

| Descriptor | Value | Source |

| IUPAC Name | 1-pyridin-2-ylindole | PubChem[3] |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem[3] |

| Molecular Weight | 194.23 g/mol | PubChem[3] |

| PubChem CID | 10921410 | PubChem[3] |

| InChI | InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | PubChem[3] |

| SMILES | C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | PubChem[3] |

Conformational Analysis: The N-C Aryl Bond

The single most important structural feature dictating the three-dimensional shape of this compound is the rotation around the N1-C2' bond connecting the indole and pyridine moieties. Unlike simple C-C bonds, rotation around this N-C aryl bond is often sterically hindered, leading to a non-planar ground-state conformation.

The relative orientation of the two rings is defined by the dihedral angle. While a specific crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related structures reveals that significant torsion is expected. For instance, the dihedral angle between two indole units linked by a pyridine ring has been reported to be 33.72°.[4] In another related molecule, the dihedral angle between a pyridine and an azaindole ring system was found to be 6.20°.[5] This non-planarity is a critical factor in drug design, as it governs how the molecule fits into a protein's binding pocket.

For N-aryl indoles with bulky substituents, particularly at the ortho positions of the pyridine ring or the C7 position of the indole, the rotational barrier can be high enough to allow for the isolation of stable rotational isomers, or atropisomers.[6] Understanding this potential for axial chirality is paramount for drug development, as different atropisomers can exhibit distinct pharmacological activities.

Caption: Logical relationship of the rotatable N-C bond to the overall conformation.

Synthesis and Structural Verification Workflow

The synthesis of N-arylindoles is well-established, commonly proceeding through metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.[1] These methods provide a reliable means to construct the crucial N-C aryl bond. Post-synthesis, a rigorous workflow of analytical techniques is required to confirm the molecular structure and ensure purity.

General Experimental Protocol: Copper-Catalyzed N-Arylation

The following protocol describes a general method for the synthesis of N-arylindoles, adapted from established procedures.[1]

-

Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), 2-halopyridine (1.1 eq.), copper(I) oxide (Cu₂O, 0.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent, such as ethanol or DMF, under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heating: Heat the reaction mixture, often with microwave irradiation to accelerate the reaction, for a specified time (e.g., 30-60 minutes) until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter to remove inorganic solids.

-

Purification: Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Post-Synthesis Verification

Confirming the identity of the synthesized product is a multi-step process that correlates data from various analytical techniques.

Caption: Workflow from synthesis to definitive structural verification.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the connectivity of atoms in a molecule.[7]

-

¹H NMR: The spectrum of this compound is expected to show a complex set of signals in the aromatic region (approx. 7.0-8.7 ppm). The protons on the pyridine ring and the indole ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) based on their electronic environment and neighboring protons.

-

¹³C NMR: The spectrum will display 13 distinct signals corresponding to each unique carbon atom in the molecule, providing further confirmation of the overall carbon skeleton.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[9] Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations within the aromatic rings.

-

~1350-1250 cm⁻¹: C-N stretching corresponding to the bond between the two rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous structural data for a molecule in its solid state. This technique yields precise measurements of all bond lengths, bond angles, and dihedral angles. While a published structure for the parent compound was not identified, the table below presents expected values for key geometric parameters based on crystallographic data from analogous indole and pyridine structures.[10][11][12]

| Parameter | Description | Expected Value |

| Indole N1-C2 | Bond length within the indole ring | ~1.37 Å |

| Pyridine C2'-N1' | Bond length within the pyridine ring | ~1.34 Å |

| N1-C2' | Inter-ring connecting bond length | ~1.44 Å |

| C2-N1-C7a | Bond angle within the indole ring | ~108° |

| N1-C2'-N1' | Bond angle involving the connecting C | ~117° |

| Dihedral Angle | Torsion between ring planes | 5° - 40° |

Computational Modeling and Electronic Structure

In parallel with experimental work, computational methods like Density Functional Theory (DFT) provide profound insights into molecular structure and properties.[13][14] These in silico approaches are indispensable in modern drug design.

A typical computational workflow allows for the prediction of key structural and electronic parameters before synthesis is even attempted. This saves valuable laboratory resources and can guide synthetic strategy.

Caption: A standard workflow for computational structural and electronic analysis.

-

Geometry Optimization: DFT calculations can predict the lowest energy conformation, including the inter-ring dihedral angle, with high accuracy.

-

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule. The nitrogen atom of the pyridine ring is expected to be an area of negative potential (electron-rich), making it a primary site for hydrogen bonding interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them relates to the molecule's electronic stability and its UV-Vis absorption profile.

Conclusion

The molecular structure of this compound is defined by the critical N-C bond that links its two heterocyclic rings. This bond dictates a non-planar conformation, a feature with profound implications for its interaction with biological targets. A comprehensive understanding of its structure, derived from a synergistic combination of advanced spectroscopy, crystallography, and computational modeling, is essential for leveraging this scaffold in the rational design of next-generation therapeutics. This guide provides the foundational structural knowledge required by scientists and researchers to unlock the full potential of this important molecular framework.

References

- Development of a Manufacturing Process for 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole. (n.d.). ACS Publications.

-

This compound | C13H10N2. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Ramathilagam, C., Umarani, P. R., et al. (2014). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o106. [Link]

-

N-Aryl Indoles as a Novel Class of Potent NaV1.7 Inhibitors. (2023). ACS Medicinal Chemistry Letters. Retrieved January 2, 2026, from [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (2021). MDPI. Retrieved January 2, 2026, from [Link]

-

Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (2023). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Atropoenantioeslective synthesis of N-arylcarbazoles and Narylindoles. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer. (2016). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

1-(pyrimidin-2-yl)-1H-indole | C12H9N3. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Selected bond length [Å] and angles [°] for the compounds 1 and 2. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Selected bond lengths and bond angles for compound 1. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Selected bond lengths (Å) and angles (˚) of compounds 1-3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine. (n.d.). University of Southampton ePrints. Retrieved January 2, 2026, from [Link]

-

Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. (2021). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

-

Ibogaine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 2, 2026, from [Link]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Retrieved January 2, 2026, from [Link]

-

Spectroscopic and Computational pH Study of NiII and PdII Pyrrole-Imine Chelates with Human Serum Albumin. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Special Issue : Computational Studies of Drugs and Biomolecules. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 206-214. [Link]

Sources

- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C13H10N2 | CID 10921410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lehigh.edu [lehigh.edu]

- 8. Spectroscopic and Computational pH Study of NiII and PdII Pyrrole-Imine Chelates with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-(pyridin-2-yl)-1H-indole: An In-depth Technical Guide

Introduction

1-(pyridin-2-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, it is incorporated into a variety of molecules with potential therapeutic applications. The fusion of the electron-rich indole ring system with the electron-deficient pyridine ring at the indole nitrogen atom creates a molecule with unique electronic and conformational properties. These properties are critical to its function and can be elucidated through a comprehensive analysis of its spectroscopic data.

Molecular Structure and Atom Numbering

The structural framework of this compound, with the IUPAC numbering convention used for the assignment of spectroscopic signals, is presented below.

Caption: IUPAC numbering for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ten protons of the indole and pyridine rings. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic properties of the nitrogen atoms. The pyridin-2-yl group, being electron-withdrawing, is expected to deshield the protons of the indole ring, particularly those in close proximity to the nitrogen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.70 - 6.80 | d | ~3.0 |

| H-3 | 7.20 - 7.30 | d | ~3.0 |

| H-4 | 7.60 - 7.70 | d | ~8.0 |

| H-5 | 7.10 - 7.20 | t | ~7.5 |

| H-6 | 7.15 - 7.25 | t | ~7.5 |

| H-7 | 7.50 - 7.60 | d | ~8.0 |

| H-3' | 7.25 - 7.35 | ddd | ~7.5, ~5.0, ~1.0 |

| H-4' | 7.80 - 7.90 | td | ~7.8, ~1.8 |

| H-5' | 7.15 - 7.25 | ddd | ~7.5, ~5.0, ~1.0 |

| H-6' | 8.60 - 8.70 | ddd | ~5.0, ~1.8, ~0.9 |

Interpretation:

-

Indole Protons: The protons H-2 and H-3 on the pyrrole ring are expected to appear as doublets with a small coupling constant characteristic of a three-bond coupling in a five-membered ring. The protons of the benzene ring (H-4 to H-7) will likely appear in the aromatic region, with their chemical shifts influenced by the overall electron density of the fused ring system.

-

Pyridine Protons: The protons of the pyridine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing nature of the pyridine nitrogen. H-6' is predicted to be the most deshielded proton due to its proximity to the nitrogen atom. The coupling patterns will reflect the ortho, meta, and para relationships between the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the thirteen carbon atoms of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 105 - 108 |

| C-3 | 128 - 131 |

| C-3a | 129 - 132 |

| C-4 | 122 - 125 |

| C-5 | 121 - 124 |

| C-6 | 120 - 123 |

| C-7 | 110 - 113 |

| C-7a | 136 - 139 |

| C-2' | 150 - 153 |

| C-3' | 121 - 124 |

| C-4' | 138 - 141 |

| C-5' | 119 - 122 |

| C-6' | 148 - 151 |

Interpretation:

-

The carbon atoms of the pyridine ring, particularly C-2' and C-6', are expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atom.

-

The carbons of the indole ring will have chemical shifts consistent with an N-substituted indole, with C-7a and C-3a being the quaternary carbons at the ring junction.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 194, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the linked aromatic systems.

Predicted Mass Spectrometry Data (EI, 70 eV)

| m/z | Predicted Fragment |

| 194 | [M]⁺ |

| 167 | [M - HCN]⁺ |

| 117 | [Indole]⁺ |

| 78 | [Pyridine]⁺ |

| 77 | [C₆H₅]⁺ |

Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of small neutral molecules and the cleavage of the N-C bond between the two rings.

Caption: Key predicted fragmentation steps for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C-N stretching and bending vibrations.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C and C=N ring stretching |

| 1350 - 1250 | C-N stretching |

| 800 - 700 | Aromatic C-H out-of-plane bending |

Interpretation:

-

The absence of a strong N-H stretching band around 3400 cm⁻¹ will confirm the substitution at the indole nitrogen.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule's overall structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A standard workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrals. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed experimental protocols, offer a solid foundation for the identification and characterization of this important molecule. While based on sound spectroscopic principles and data from analogous compounds, experimental verification of this data is highly recommended for definitive structural confirmation. This guide is intended to empower researchers in their efforts to synthesize, analyze, and utilize this compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1][2]

-

Li, B., et al. (2021). Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols. Organic Letters, 23(21), 8266–8271. [Link]

-

Human Metabolome Database. Pyridine. [Link]

-

You, Z., Guo, C., & Pan, Y. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(21), 2509–2516. [Link][4]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][5]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | C13H10N2 | CID 10921410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-indole Derivatives

Executive Summary

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science. Its synthesis, however, presents distinct challenges, primarily centered on achieving selective N-arylation of the indole nucleus with a pyridine ring, an electron-deficient heteroaromatic system. This guide provides an in-depth analysis of the core synthetic strategies for constructing this C-N bond, with a focus on transition-metal-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of both copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations, explaining the causality behind the selection of catalysts, ligands, bases, and reaction conditions. Furthermore, this guide explores modern advancements, including microwave-assisted protocols and one-pot tandem reactions, offering researchers a comprehensive toolkit for efficient and robust synthesis.

Introduction: The Significance and Challenge of N-Aryl Indoles

Indole derivatives are foundational structures in a vast array of biologically active compounds.[1][2] When the indole nitrogen is substituted with an aryl or heteroaryl group, the resulting N-arylindoles often exhibit unique pharmacological profiles. The this compound core, in particular, is a key structural element in molecules designed for various therapeutic targets.[3]

The direct synthesis of these compounds is primarily achieved through the N-arylation of an indole with a corresponding 2-halopyridine. This transformation, however, is not trivial. Key challenges include:

-

Competing Reactivity: The indole ring possesses multiple nucleophilic sites. While the nitrogen is the desired point of reaction, competing C-3 arylation can occur, particularly under certain palladium-catalyzed conditions.[4][5]

-

Harsh Reaction Conditions: Traditional methods, such as the classical Ullmann condensation, often demand high temperatures (>150 °C) and stoichiometric amounts of copper, limiting functional group tolerance and overall efficiency.[4][6]

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity and complicating the catalytic cycle.

This guide will systematically address these challenges by detailing the evolution and application of modern synthetic methodologies.

Caption: Catalytic Cycle for Ligand-Assisted Ullmann Condensation.

Experimental Protocol: Copper-Catalyzed Synthesis

The following is a representative, field-proven protocol for the N-arylation of indole with 2-bromopyridine. [4][7]

-

Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and K₃PO₄ (2.0 equiv.).

-

Reagent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Add indole (1.0 equiv.) and 2-bromopyridine (1.2 equiv.).

-

Solvent and Reaction: Add anhydrous dioxane or toluene via syringe. Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often providing higher yields and operating under milder conditions than copper-catalyzed systems. [8][9][10]The reaction's success is heavily dependent on the choice of a palladium precursor and, most importantly, a suitable phosphine ligand.

Mechanistic Rationale and Causality

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. [10][11]

-

Catalyst System (Precatalyst and Ligand): A Pd(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The ligand is the key to success. For coupling with an electron-deficient heteroaryl halide like 2-bromopyridine, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are superior. [8][12] * Why this ligand class? These ligands possess two key features: (a) Steric bulk , which promotes the crucial, often rate-limiting, reductive elimination step that releases the product and regenerates the Pd(0) catalyst. (b) Electron-donating character , which increases the electron density on the palladium center, facilitating the initial oxidative addition of the 2-halopyridine. [8][9]2. Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective as it is strong enough to deprotonate the indole N-H readily but is too bulky to act as a competing nucleophile. [8]For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times. [8]3. Controlling Selectivity: A primary concern in the Pd-catalyzed N-arylation of indole is competing C-3 arylation. The use of bulky biaryl phosphine ligands helps mitigate this by sterically hindering the approach of the palladium complex to the C-3 position, thereby favoring reaction at the nitrogen. [8][9]

Caption: Catalytic Cycle for Palladium-Catalyzed Buchwald-Hartwig Amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is based on the highly efficient systems developed by Buchwald and coworkers. [8][9]

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%) and a suitable biaryl phosphine ligand (e.g., DavePhos, 4.4 mol%) to an oven-dried Schlenk tube.

-

Reagent Addition: Add indole (1.0 equiv.), 2-chloropyridine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).

-

Solvent and Reaction: Remove the tube from the glovebox, add anhydrous toluene via syringe, and place the reaction under an argon atmosphere. Heat the mixture to 100 °C with vigorous stirring for 8-16 hours.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with diethyl ether, and quench carefully with water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

Modern Synthetic Enhancements

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. [1]For the synthesis of 1-(pyridin-2-yl)-1H-indoles, microwave heating can dramatically reduce reaction times from many hours to mere minutes. [13][14]This is due to efficient and uniform heating of the polar reaction mixture, often leading to higher yields and cleaner reaction profiles. [14] A particularly elegant strategy combines Fischer indole synthesis with a subsequent copper-catalyzed N-arylation in a one-pot, microwave-assisted sequence. [13]This approach provides rapid access to diverse N-arylindoles from simple, readily available precursors. [13] Table 1: Comparison of Conventional vs. Microwave Heating

| Parameter | Conventional Heating | Microwave-Assisted | Rationale for Improvement |

|---|---|---|---|

| Reaction Time | 12-24 hours | 20-40 minutes | Rapid, direct energy transfer to polar molecules. [13][14] |

| Typical Yield | Good to Excellent | Often Higher | Reduced time at high temperature minimizes byproduct formation. |

| Solvent Choice | High-boiling (Toluene, Dioxane) | Polar (Ethanol, DMF) | Efficiently absorb microwave energy. [14] |

| Efficiency | Lower | Higher | Significant reduction in energy consumption and time. |

One-Pot and Tandem Reactions

One-pot procedures that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of operational simplicity, time, and atom economy. A copper-catalyzed tandem Ullmann C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) allows for the synthesis of complex, multisubstituted indoles from simple starting materials in a single operation. [15]While not directly forming the 1-(pyridin-2-yl) moiety, this principle of tandem reactions highlights a key direction in modern synthetic strategy that can be adapted for various targets.

Caption: Workflow for a Microwave-Assisted One-Pot Synthesis. [13]

Comparative Analysis and Troubleshooting

Table 2: Head-to-Head Comparison of Ullmann and Buchwald-Hartwig Methods

| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig Amination | Field Insight |

|---|---|---|---|

| Catalyst Cost | Low (Copper) | High (Palladium) | For large-scale synthesis, copper is economically favored. |

| Ligand | Diamines (Inexpensive) | Biaryl Phosphines (Expensive) | Ligand cost is a major factor in process development. |

| Conditions | Generally hotter (110-140 °C) | Milder (80-110 °C) | Buchwald-Hartwig offers better tolerance for sensitive functional groups. [4][8] |

| Substrate Scope | Good; best with aryl iodides/bromides | Excellent; includes aryl chlorides/triflates | Palladium systems are more versatile for challenging substrates. [8][9] |

| Key Challenge | Reaction rate, catalyst loading | Cost, C-3 arylation side products | Careful ligand selection is crucial to control selectivity in Pd catalysis. [8]|

Troubleshooting Common Issues:

-

Low or No Yield:

-

Cause: Inactive catalyst, insufficient base, or poor quality reagents/solvent.

-

Solution (Ullmann): Ensure the use of a quality ligand and an anhydrous, degassed solvent.

-

Solution (Buchwald-Hartwig): Use a glovebox for setup to prevent catalyst oxidation. Ensure the base is strong enough and sufficiently anhydrous.

-

-

C-3 Arylation (Buchwald-Hartwig):

-

Cause: The ligand is not bulky enough, or the reaction temperature is too high.

-

Solution: Switch to a more sterically demanding biaryl phosphine ligand. Attempt the reaction at a lower temperature for a longer duration.

-

-

Hydrodehalogenation of 2-Halopyridine:

-

Cause: A side reaction, particularly in Pd-catalyzed systems, where a hydride source (e.g., from solvent or base) reduces the aryl halide.

-

Solution: Ensure anhydrous conditions. Sometimes, changing the solvent or base can mitigate this pathway.

-

Conclusion and Future Outlook

The synthesis of this compound derivatives has evolved from challenging, high-temperature procedures to highly efficient and versatile catalytic methods. Both modern copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations provide reliable entries to this important scaffold. The choice between them depends on factors of cost, scale, and the specific functionalities of the substrates. For versatility and mild conditions, palladium catalysis is often superior, while for cost-effectiveness on a large scale, copper catalysis remains highly attractive.

Future research will likely focus on developing even more sustainable and efficient catalysts, potentially using earth-abundant metals, and expanding C-H activation methodologies to bypass the need for pre-functionalized halopyridines, further streamlining the synthesis of these valuable molecules.

References

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

-

Angewandte Chemie International Edition. (2014). Pd-Catalyzed Synthesis of N-Aryl Indoles. Angewandte Chemie International Edition, 53(45), 11895–11899. [Link]

-

Maes, B. U. W., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(1), 1-25. [Link]

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]

-

Hisana, K. N., Abdulla, C. M. A., & Anilkumar, G. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]

-

Semantic Scholar. (n.d.). Copper-catalyzed N-arylation of indoles. [Link]

-

Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688. [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

-

Carril, M., SanMartin, R., & Domínguez, E. (2008). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. The Journal of Organic Chemistry, 73(24), 9874-9877. [Link]

-

Mastalir, Á., & Révész, Á. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1361. [Link]

-

Male, L., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(24), 16345-16352. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2898. [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

-

Li, Y., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(9), 5288-5294. [Link]

-

Shiri, M. (2012). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. European Journal of Chemistry, 3(4), 377-396. [Link]

Sources

- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 13. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 15. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]

The N-Arylindole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a cornerstone of heterocyclic chemistry, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active molecules.[1] The strategic addition of an aryl group to the indole nitrogen, creating the N-arylindole scaffold, has unlocked a new dimension of pharmacological potential, leading to the development of numerous drug candidates and at least one marketed antipsychotic drug, sertindole.[2][3] This technical guide provides a comprehensive overview of the biological activities of N-arylindoles, delving into their synthesis, diverse therapeutic applications, and underlying mechanisms of action. We will explore the causality behind experimental choices in their evaluation and present detailed protocols and data interpretation to empower researchers in this dynamic field.

The Strategic Importance of the N-Arylindole Core

The indole ring system itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The introduction of an N-aryl substituent significantly expands its chemical space and modulates its physicochemical properties. This modification can:

-

Enhance Binding Affinity: The aryl group can establish additional hydrophobic, pi-stacking, or hydrogen bonding interactions within a target's binding pocket.

-

Modulate Conformation: The rotational barrier around the N-C(aryl) bond can lead to atropisomerism, introducing chirality and enabling highly specific and enantioselective interactions.[4]

-

Tune Physicochemical Properties: The nature and substitution pattern of the aryl ring can be systematically modified to optimize solubility, lipophilicity, and metabolic stability, crucial parameters in drug development.

-

Vectorial Targeting: The N-aryl group can direct the molecule towards specific sub-pockets within an enzyme's active site or protein-protein interaction interface.

Synthetic Strategies for Accessing the N-Arylindole Scaffold

The construction of the N-arylindole core is a critical step in harnessing its therapeutic potential. Several robust synthetic methodologies have been developed, each with its own advantages regarding substrate scope, efficiency, and operational simplicity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation of the indole nucleus.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an indole with an aryl halide. Modern variations often utilize ligands and milder reaction conditions to improve yields and functional group tolerance.[2]

-

Buchwald-Hartwig Amination: A palladium-catalyzed approach that offers a broader substrate scope and generally proceeds under milder conditions than the Ullmann reaction.[2]

-

Chan-Evans-Lam (CEL) Coupling: This copper-promoted method utilizes arylboronic acids as the aryl source, offering an alternative to aryl halides.[5][6]

Workflow: Copper-Catalyzed N-Arylation of Indole (Ullmann-type)

Caption: General workflow for a copper-catalyzed Ullmann-type N-arylation of indole.

One-Pot and Multicomponent Reactions

To enhance synthetic efficiency, one-pot procedures combining indole formation and subsequent N-arylation have been developed. For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been achieved through a sequential Fischer indolization and copper(I)-catalyzed N-arylation.[3][7] This approach is operationally straightforward and utilizes readily available starting materials.

Transition-Metal-Free Approaches

While less common, transition-metal-free methods offer advantages in terms of cost and avoiding potential metal contamination in the final product. One such strategy involves the reaction of indoles with benzynes.[2]

A Spectrum of Biological Activities

The N-arylindole scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of therapeutics for a wide range of diseases.

Anticancer Activity

N-arylindoles have emerged as a promising class of anticancer agents, acting through diverse mechanisms.[8][9][10]

A significant number of N-arylindoles exert their cytotoxic effects by disrupting microtubule dynamics through inhibition of tubulin polymerization.[11][12][13][14][15] These agents often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. Arylthioindoles, a subclass of N-arylindoles, have shown particular promise as potent tubulin polymerization inhibitors.[11][12]

Table 1: Antitubulin Activity of Selected Arylthioindoles

| Compound | Moiety at Position 2 | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |

| 35 | 3-(3,4,5-trimethoxyphenyl)thio | 2.0 | Potent (nanomolar) | [11] |

| 37 | 3-(3,4,5-trimethoxyphenyl)thio | 4.5 | Potent (nanomolar) | [11] |

| 21 | 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | 2.0 | 13 | [12] |

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16] N-arylindoles have been successfully designed as inhibitors of various kinases, including:

-

c-Jun N-terminal Kinase (JNK): 1-Aryl-1H-indazoles have been synthesized as potent JNK3 inhibitors.[17]

-

Tyrosine Kinases: The indole scaffold is a key component in the design of various tyrosine kinase inhibitors.[16][18][19]

-

Other Kinases: N-arylindoles have also been investigated as inhibitors of PI3K, CDK, and other kinases implicated in cancer progression.[18]

Caption: N-Arylindoles can inhibit kinase activity, blocking downstream signaling pathways.

-

Histone Deacetylase (HDAC) Inhibition: 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as a new class of HDAC inhibitors with in vivo antitumor activity.[20]

-

Aromatase Inhibition: Certain 2-arylindoles have shown aromatase inhibitory activity, which is relevant for hormone-dependent breast cancers.[21][22]

-

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: N-substituted indole scaffolds have been developed to interfere with the anti-apoptotic protein Mcl-1.[23]

Antiviral Activity

N-arylindoles have demonstrated promising activity against a range of viruses.

-

Human Immunodeficiency Virus (HIV): Simple N-arylindoles have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[24][25]

-

SARS-CoV-2: N-aryl and N-benzyl indole derivatives have been developed as inhibitors of the SARS-CoV-2 nonstructural protein 13 (nsp13), a helicase crucial for viral replication.[26][27][28] These compounds have been shown to block viral replication in cell-based assays without significant cytotoxicity.[26]

-

Influenza and Other Viruses: The drug Arbidol (Umifenovir), a highly functionalized indole derivative, exhibits broad-spectrum antiviral activity, including against influenza A and B viruses, by inhibiting viral entry into host cells.[25]

Table 2: Anti-SARS-CoV-2 nsp13 Activity of N-Aryl Indole Derivatives

| Compound Series | Target | Activity | Reference |

| N-phenyl diketohexenoic derivatives | nsp13 Unwinding & ATPase | IC50 values as low as 0.21 µM and 1.21 µM, respectively | [26] |

| N-benzyl indole derivatives | nsp13 Unwinding & ATPase | Active with IC50 values under 30 µM | [27][28] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. N-arylindoles have shown potential as anti-inflammatory agents.[5][6][29][30][31] An extensive series of carboxyarylindoles has been evaluated for anti-inflammatory activity in the carrageenan paw edema assay, with specific structural features identified for optimal activity.[29]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 2-Arylindoles have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to multidrug resistance.[32] Additionally, some indole derivatives have shown broad-spectrum antibacterial activity.[33]

Experimental Evaluation of N-Arylindoles: Protocols and Causality

The biological evaluation of N-arylindoles requires a systematic approach, from initial in vitro screening to in vivo efficacy studies.

In Vitro Assays

This assay is a fundamental first step to assess the general cytotoxic effect of N-arylindoles on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, Hep3B) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-arylindole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Rationale: To confirm that the cytotoxic mechanism of an N-arylindole is due to microtubule disruption, its direct effect on tubulin polymerization must be assessed. This assay typically measures the increase in light scattering or fluorescence as tubulin polymerizes.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and GTP.

-

Compound Addition: Add the N-arylindole compound at various concentrations. Include a negative control (vehicle) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance (at 340 nm) or fluorescence over time using a temperature-controlled plate reader.

-

Data Analysis: Plot the change in absorbance/fluorescence versus time. Determine the IC50 value for inhibition of polymerization from the dose-response curve.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

This is a widely used model to evaluate the antitumor activity of novel compounds.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a valuable system to assess a compound's ability to inhibit tumor growth in a living system, offering insights into its bioavailability, pharmacokinetics, and in vivo efficacy.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the N-arylindole compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dose. The control group receives the vehicle. A positive control group (e.g., treated with a standard-of-care drug) is often included.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The N-arylindole scaffold is a testament to the power of strategic molecular design in drug discovery. Its versatility has given rise to a plethora of compounds with potent and diverse biological activities, from anticancer and antiviral to anti-inflammatory agents. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their interactions with biological targets, will undoubtedly lead to the development of new and improved therapeutics based on this privileged framework. Future research should focus on optimizing the pharmacokinetic and safety profiles of N-arylindole leads, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1<i>H</i>-indol-5-yl)propanoic Acids as New Indole-Based Cyto… [ouci.dntb.gov.ua]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Carboxyarylindoles as nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 1-(pyridin-2-yl)-1H-indole

<

Abstract

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic methodologies for the formation of this important heterocyclic system. We will delve into the mechanistic underpinnings of the most prevalent transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, and also explore emerging metal-free alternatives. By examining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for scientists engaged in the synthesis and application of this compound derivatives.

Introduction: The Significance of the this compound Core

The fusion of a pyridine ring to the nitrogen of an indole creates a unique molecular architecture with significant biological and material properties. The indole moiety itself is a cornerstone of many natural products and pharmaceuticals, including the essential amino acid tryptophan and the antipsychotic drug sertindole.[1] The addition of a pyridyl group at the N-1 position introduces a key hydrogen bond acceptor and a site for further functionalization, often leading to enhanced biological activity or novel photophysical properties.[1] Consequently, the development of efficient and versatile methods for the synthesis of 1-(pyridin-2-yl)-1H-indoles is a critical endeavor in modern organic chemistry.[1][2][3]

This guide will focus on the core chemical transformations that enable the construction of the crucial C-N bond linking the pyridine and indole rings. We will dissect the mechanisms of these reactions, providing insights into the roles of catalysts, ligands, bases, and solvents, to empower researchers to optimize existing protocols and design novel synthetic strategies.